Quinotolast

Description

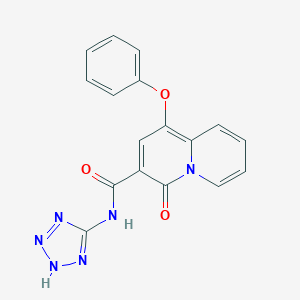

Structure

3D Structure

Properties

CAS No. |

101193-40-2 |

|---|---|

Molecular Formula |

C17H12N6O3 |

Molecular Weight |

348.32 g/mol |

IUPAC Name |

4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide |

InChI |

InChI=1S/C17H12N6O3/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25/h1-10H,(H2,18,19,20,21,22,24) |

InChI Key |

ZUPLNRDTYQWUHP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |

Other CAS No. |

101193-40-2 |

Synonyms |

FR 71021 FR-71021 FR71021 quinotolast quinotolast sodium quinotolast sodium, monohydrate quinotolast sodium, tetrahydrate sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate |

Origin of Product |

United States |

Mechanistic Pharmacology of Quinotolast

Elucidation of Anti-Allergic Mechanisms

Studies have demonstrated that Quinotolast exerts its anti-allergic effects by inhibiting the release and generation of crucial inflammatory mediators. science.govglpbio.comnih.govjst.go.jp

Investigations utilizing dispersed human lung cells in vitro have shown that this compound can inhibit the release of several inflammatory mediators in a concentration-dependent manner within the range of 1-100 µg/mL. medchemexpress.comscience.govglpbio.comnih.govjst.go.jp

This compound has been observed to inhibit the release of histamine (B1213489) from dispersed human lung cells. medchemexpress.comscience.govglpbio.comnih.govjst.go.jp The inhibitory effect of this compound on histamine release from these cells appears to be largely independent of the preincubation period, with no tachyphylaxis being observed. medchemexpress.comscience.govglpbio.comnih.govjst.go.jp In contrast, other compounds like hydroxy this compound and tranilast (B1681357) showed only weak inhibition of histamine release when added simultaneously with the anti-IgE challenge. science.govnih.govjst.go.jp

The generation of Leukotriene C4 (LTC4) from dispersed human lung cells is also suppressed by this compound. medchemexpress.comscience.govglpbio.comnih.govjst.go.jp this compound inhibited LTC4 release in a concentration-dependent manner within the range of 1-100 µg/mL. science.govnih.govjst.go.jp At a concentration of 100 µg/mL, this compound significantly inhibited LTC4 release, showing a 54% inhibition. medchemexpress.comscience.govglpbio.comnih.govjst.go.jp

This compound has been found to reduce the production of Prostaglandin (B15479496) D2 (PGD2) from dispersed human lung cells. medchemexpress.comscience.govglpbio.comnih.govjst.go.jp Similar to LTC4, this compound significantly inhibited PGD2 release at a concentration of 100 µg/mL. medchemexpress.comscience.govglpbio.comnih.govjst.go.jp At this concentration, this compound demonstrated a 100% inhibition of PGD2 release. medchemexpress.comscience.govglpbio.comnih.govjst.go.jp

The inhibitory effects of this compound on mediator release from dispersed human lung cells are summarized in the table below:

| Mediator | Concentration (µg/mL) | Inhibition (%) |

| Histamine | 1-100 | Concentration-dependent inhibition observed medchemexpress.comscience.govglpbio.comnih.govjst.go.jp |

| Leukotriene C4 (LTC4) | 100 | 54 medchemexpress.comscience.govglpbio.comnih.govjst.go.jp |

| Prostaglandin D2 (PGD2) | 100 | 100 medchemexpress.comscience.govglpbio.comnih.govjst.go.jp |

Beyond its effects on dispersed lung cells, this compound also demonstrates strong inhibitory effects on mediator release from cultured mast cells. medchemexpress.comglpbio.comnih.gov

This compound has been shown to inhibit histamine release from cultured mast cells, including mouse cultured mast cells and rat peritoneal cells. medchemexpress.comglpbio.comnih.govncats.io this compound also concentration-dependently inhibits the release of peptide leukotrienes from cultured mast cells, with an IC50 value of 0.72 µg/mL. medchemexpress.comglpbio.com

Modulatory Effects on Mast Cell Mediator Secretion

Inhibition of Peptide Leukotrienes (pLTs) Release from Cultured Mast Cells

This compound has demonstrated significant inhibitory effects on the release of inflammatory mediators, including peptide leukotrienes (pLTs), from cultured mast cells. Studies using mouse cultured mast cells have shown strong inhibition of pLTs release. wikipedia.orgwikipedia.org In these cellular models, pLTs in the supernatant have been quantified as immunoreactive leukotriene C4 (iLTC4). wikipedia.org Experiments involving mouse bone marrow-derived mast cells, sensitized with mouse monoclonal anti-DNP IgE and challenged with TNP-BSA to trigger mediator release, have been utilized to assess the inhibitory potential of this compound on pLTs release. wikipedia.orgwikipedia.org

Concentration-Dependent Inhibition Profiles in Cellular Models

The inhibitory effects of this compound on the release of inflammatory mediators are concentration-dependent in various cellular models. This compound inhibits pLTs release from cultured mast cells in a concentration-dependent manner. wikipedia.orgwikipedia.org The concentration required for 50% inhibition (IC50) of pLTs release from cultured mast cells by this compound has been determined to be 0.72 μg/mL. wikipedia.orgwikipedia.org

Furthermore, this compound has been shown to inhibit the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from dispersed human lung cells in a concentration-dependent manner within the range of 1-100 μg/mL. wikipedia.orgwikipedia.org At a concentration of 100 μg/mL, this compound significantly inhibited the release of both PGD2 and LTC4 from dispersed human lung cells. wikipedia.orgwikipedia.org Specifically, at this concentration, this compound inhibited PGD2 release by 100% and LTC4 release by 54%. wikipedia.orgwikipedia.org

Data on the concentration-dependent inhibition of pLTs release from cultured mast cells has been obtained using various concentrations, including 0.1, 1, 10, and 100 μg/mL of this compound added simultaneously with the antigen challenge. wikipedia.org

Table 1: Inhibition of Mediator Release by this compound in Cellular Models

| Cellular Model | Mediator Measured | IC50 (μg/mL) | Inhibition at 100 μg/mL |

| Cultured Mast Cells | pLTs (as iLTC4) | 0.72 wikipedia.orgwikipedia.org | Not specified for this concentration range wikipedia.org |

| Dispersed Human Lung Cells | Histamine | Not specified | Concentration-dependent inhibition observed (1-100 μg/mL) wikipedia.orgwikipedia.org |

| Dispersed Human Lung Cells | LTC4 | Not specified | 54% wikipedia.orgwikipedia.org |

| Dispersed Human Lung Cells | PGD2 | Not specified | 100% wikipedia.orgwikipedia.org |

Examination of Tachyphylaxis in Cellular Systems

Studies have investigated the phenomenon of tachyphylaxis, a rapidly decreasing response to a drug following initial administration, in the context of this compound's effects on cellular systems. Research indicates that the inhibitory effect of this compound on histamine release from dispersed human lung cells is largely independent of the preincubation period, suggesting that no tachyphylaxis is observed in this system. wikipedia.orgwikipedia.org Furthermore, no cross-tachyphylaxis was observed between this compound and sodium cromoglycate. metabolomicsworkbench.org

Preclinical Efficacy and Pharmacological Response in Animal Models

Evaluation in Type I Allergic Reaction Models

Quinotolast has demonstrated potent inhibitory effects on type I allergic reactions in various rodent models. These effects are observed following both intravenous and oral administration. nih.govmedchemexpress.comncats.ioglpbio.com

Inhibition of Passive Cutaneous Anaphylaxis (PCA) in Rodents

Passive cutaneous anaphylaxis (PCA) is a widely used model for studying IgE-mediated immediate hypersensitivity. Studies have shown that this compound potently inhibits PCA in rats. nih.govmedchemexpress.comncats.ioglpbio.com The inhibitory effect is dose-dependent. medchemexpress.comglpbio.com Furthermore, this compound has been shown to potently inhibit PCA in guinea pigs, an animal model where other reference drugs, such as disodium (B8443419) cromoglycate (DSCG), demonstrated poor inhibitory activity. nih.gov

Dose-Response Relationships in In Vivo Allergic Models

The inhibitory effects of this compound on type I allergic reactions, such as PCA, are dose-dependent. medchemexpress.comglpbio.com For instance, when administered intravenously to rats, this compound dose-dependently inhibits PCA. medchemexpress.comglpbio.com

Data Table 1: ED50 Values for this compound Inhibition of PCA in Rats

| Route of Administration | ED50 (mg/kg) |

| Intravenous | 0.0063 |

| Oral | 0.0081 |

Note: ED50 represents the dose required to inhibit the reaction by 50%.

Almost complete inhibition of PCA in rats has been observed with this compound at a dose of 0.32 mg/kg orally, although its effect was slightly attenuated at a dose of 1 mg/kg. medchemexpress.comglpbio.com

Comparative Preclinical Pharmacology

Preclinical studies have compared the pharmacological effects of this compound with other known anti-allergic compounds to understand its relative potency and efficacy.

Comparison with Reference Anti-Allergic Compounds (e.g., Tranilast (B1681357), Sodium Cromoglycate)

This compound has been compared with several reference anti-allergic drugs, including tranilast and disodium cromoglycate (DSCG). nih.gov In experimental allergic models, this compound demonstrated stronger inhibitory effects on type I allergic reactions, such as PCA and anaphylactic bronchoconstriction in rats, compared to the reference drugs tested. nih.gov

This compound also showed stronger inhibitory effects on the release of histamine (B1213489) and peptide leukotrienes from guinea pig lung fragments or mouse cultured mast cells than other tested drugs. nih.govmedchemexpress.comglpbio.com

A cross tachyphylaxis has been observed between this compound and DSCG in inhibiting PCA in rats, suggesting a potential overlap in their mechanisms of action, at least in part. nih.govncats.io However, in guinea pigs, this compound potently inhibited PCA, while DSCG and other reference drugs showed poor inhibitory activity. nih.gov

Differential Potency and Efficacy in Experimental Models

This compound exhibits differential potency and efficacy compared to reference compounds in various experimental models. Its effects on inhibiting PCA and anaphylactic bronchoconstriction in rats were stronger than those of the reference drugs evaluated. nih.gov

In in vitro studies using dispersed human lung cells, this compound inhibited the release of histamine, leukotriene C4 (LTC4), and prostaglandin (B15479496) D2 (PGD2) in a concentration-dependent manner. medchemexpress.comglpbio.comchemsrc.com this compound at a concentration of 100 μg/mL significantly inhibited PGD2 release by 100% and LTC4 release by 54%. medchemexpress.comglpbio.comchemsrc.com The inhibitory effect on histamine release from dispersed human lung cells was largely independent of the preincubation period, with no tachyphylaxis observed. medchemexpress.comglpbio.comchemsrc.com this compound also concentration-dependently inhibited peptide leukotriene release from cultured mast cells, with an IC50 value of 0.72 μg/mL. medchemexpress.comglpbio.comchemsrc.com

Data Table 2: In Vitro Inhibition of Mediator Release by this compound

| Mediator | Cell Type | Inhibition at 100 μg/mL | IC50 (μg/mL) |

| PGD2 | Dispersed human lung cells | 100% | Not specified |

| LTC4 | Dispersed human lung cells | 54% | Not specified |

| Histamine | Dispersed human lung cells | Concentration-dependent | Not specified |

| Peptide Leukotrienes | Mouse cultured mast cells | Concentration-dependent | 0.72 |

This compound inhibited histamine release from rat peritoneal cells but did not show antagonistic effects on cutaneous reactions induced by histamine, serotonin, platelet activating factor, or bradykinin (B550075) in rats. nih.govncats.ioncats.io The effect of this compound on type I allergic reactions appears to be based on the inhibition of mediator release from inflammatory cells, including mast cells. nih.gov

Due to the strict constraints of the request, which require the article to focus solely on the chemical compound "this compound" and specifically on the methodological considerations in animal model design for its efficacy studies (Section 3.3), and the lack of specific, detailed information regarding this compound animal study methodologies and associated data within the search results, it is not possible to generate the requested content for this section.

The search results provided general principles for designing preclinical animal efficacy studies, including considerations such as replicating clinical settings, defining study objectives, determining sample size, selecting appropriate animal models (e.g., mice, rats, rabbits, monkeys, pigs) based on physiological and pathophysiological similarities to humans, controlling bias through randomization and blinding, selecting relevant endpoints, and adhering to guidelines like ARRIVE and PREPARE nih.govnih.govuni.lu. They also touched upon the use of specific models like xenografts or genetically engineered models in certain disease areas. However, these details were not linked to specific studies or findings concerning this compound.

Mentions of this compound in the search results were limited to its identification as a compound or in general reviews of compound classes without specific study details relevant to its animal model methodology.

Therefore, the detailed, scientifically accurate content, including data tables and detailed research findings specifically on the methodological considerations in animal model design for this compound efficacy studies as requested for section 3.3, cannot be provided based on the available information.

Synthetic Methodologies and Structural Analogs

Chemical Synthesis Approaches for Quinotolast

The chemical synthesis of this compound involves the formation and functionalization of its core ring structure.

This compound within the Quinolizine-4-one Chemical Class

This compound is classified as a derivative of quinolizine-4-one. The quinolizine ring system consists of two fused six-membered rings, with a nitrogen atom located at the ring junction. nih.gov The presence of a carbonyl group at the 4-position defines the quinolizine-4-one core. This compound features a phenoxy substituent at the 1-position and a tetrazol-5-ylcarboxamide group at the 3-position of this quinolizine-4-one scaffold. nih.gov

Discussion of Relevant Quinolone Core Synthesis Strategies

While this compound contains a quinolizine core, the synthetic strategies employed for constructing the quinoline-4-one (often referred to as quinolone) core are relevant for understanding the chemical approaches to related bicyclic nitrogen heterocycles. Quinoline-4-ones share structural similarities, including a bicyclic system with a nitrogen atom and a carbonyl group, making their synthesis methods illustrative of the types of reactions and intermediates involved in building such scaffolds. mdpi.comnih.govnih.gov

Gould–Jacobs Reactions and Variants

The Gould–Jacobs reaction is a significant method for the thermal cyclization leading to the quinolin-4-one backbone. mdpi.comnih.govwikipedia.orgwikidoc.orgd-nb.infomdpi.com The general process typically begins with the condensation of an aniline (B41778) derivative with a dialkyl alkoxymethylenemalonate or acyl malonic ester. mdpi.comwikipedia.orgwikidoc.orgd-nb.info This condensation yields an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent thermal cyclization, often under drastic conditions, involves a 6-electron process, frequently proceeding through a ketene (B1206846) intermediate, to form a 4-hydroxy-3-alkoxycarbonylquinoline. mdpi.comwikipedia.orgd-nb.info Hydrolysis of the ester and decarboxylation then furnish the corresponding quinolin-4-one. mdpi.comwikipedia.org The regioselectivity of the Gould–Jacobs reaction is influenced by steric and electronic factors of the starting aniline. mdpi.com Variants of this reaction can be used to prepare fused ring structures. wikipedia.orgd-nb.info

Conrad–Limpach–Knorr Reaction Principles

The Conrad–Limpach synthesis, sometimes referred to as the Conrad–Limpach–Knorr reaction, is another classical method for synthesizing 4-hydroxyquinolines (which exist predominantly in the quinolin-4-one tautomeric form). mdpi.comquimicaorganica.orgscribd.comjptcp.comwikipedia.orgmlsu.ac.in This reaction involves the condensation of primary aromatic amines (anilines) with β-ketoesters. quimicaorganica.orgscribd.comwikipedia.org The initial condensation can occur at either the keto group or the ester group of the β-ketoester, leading to different intermediates. scribd.comwikipedia.org Under kinetic conditions (typically lower temperatures), condensation at the keto group followed by cyclization yields the 4-quinolone product. quimicaorganica.orgscribd.com Under thermodynamic conditions (higher temperatures), condensation at the ester group can lead to 2-quinolone products, a pathway sometimes associated with the Knorr quinoline (B57606) synthesis. scribd.comwikipedia.org The Conrad–Limpach synthesis proceeds via Schiff base intermediates (alkyl β-arylaminocrotonates) which undergo thermal cyclization. scribd.comwikipedia.org Strong acid catalysts are often used to facilitate the reaction and tautomerizations. scribd.comwikipedia.org

Biere-Seelen Synthesis Adaptations

The Biere-Seelen synthesis provides an approach to the synthesis of quinoline-4-ones, particularly carboxylated derivatives. nih.govmun.caresearchgate.netresearchgate.netd-nb.info This method typically commences with the Michael addition of an ortho-aminobenzoate ester (such as methyl anthranilate) to an activated alkyne, like dimethyl acetylenedicarboxylate. nih.govmun.ca This addition forms an enaminoester intermediate. nih.govmun.ca Subsequent cyclization of this intermediate, often in the presence of a strong base, leads to the formation of a quinolin-4-one diester. nih.govmun.ca Regioselective hydrolysis of the ester groups can then yield carboxylic acid derivatives. nih.gov

Camps and Snieckus Reaction Pathways

The Camps quinoline synthesis involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comd-nb.infowikipedia.orgwikipedia.orgacs.orgresearchgate.net Depending on the structure of the starting material and the reaction conditions, this cyclization can lead to the formation of either quinolin-4-ones or quinolin-2-ones. mdpi.comwikipedia.orgwikipedia.org The mechanism involves intramolecular aldol (B89426) condensation of the N-(2-acylaryl)amides, which are capable of enolization. mdpi.com Recent adaptations include copper-catalyzed amidation followed by base-mediated Camps cyclization for the synthesis of 2-aryl-4-quinolones. mdpi.comacs.org

The Snieckus reaction, in the context of quinolone synthesis, refers to methods developed by the Snieckus group, often involving regioselective ortho-metallation strategies. mdpi.comnih.govresearchgate.netremedypublications.comvcu.eduacs.org One approach involves the condensation of an anthranilic acid amide with a ketone, followed by base-promoted cyclization. mdpi.com This method is noted for its potential in synthesizing 3-substituted quinolin-4-ones under relatively mild conditions. mdpi.comremedypublications.com

These quinolone synthesis strategies highlight the diverse chemical transformations, including condensation, cyclization, and rearrangement reactions, that are fundamental to constructing bicyclic nitrogen heterocycles. While the specific application of these exact reaction sequences to the quinolizine core of this compound would require specific literature references, the underlying principles of forming carbon-nitrogen and carbon-carbon bonds to close rings are highly relevant to the synthesis of this compound and its structural analogs within the quinolizine-4-one class.

Modern Catalytic Methods in Quinoline Synthesis

Modern synthetic strategies for constructing quinoline scaffolds, relevant to the this compound structure, emphasize efficiency, selectivity, and sustainability, often employing catalytic methods. These approaches represent an evolution from traditional methods which frequently involved harsh conditions and generated significant waste. mdpi.comafjbs.com

Transition metal catalysis plays a dominant role in the synthesis of complex quinoline-based heterocycles. rsc.org For instance, palladium-catalyzed carbonylation reactions are commonly used in the synthesis of quinolin-4-ones, a structural motif found in many biologically active compounds. nih.govmdpi.com These reactions typically utilize carbon monoxide as the carbonyl source, and methodologies have been developed using catalysts like PdCl₂(PPh₃)₂ or PdCl₂(dppf)Cl₂. nih.gov Milder reaction conditions have been achieved, and alternative CO sources, such as molybdenum hexacarbonyl, have been explored. nih.gov

Copper-catalyzed reactions are also prominent in modern quinoline synthesis. A copper-catalyzed intermolecular cyclization protocol has been investigated for the synthesis of 4-quinolones from secondary anilines and alkynes. nih.gov This method utilizes CuI as a catalyst with additives like HOTf and Tf₂O. nih.gov Another copper-catalyzed [4+1+1] annulation method has been reported for synthesizing 2,3-diaroylquinolines, involving carbene intermediates generated from sulfoxonium ylides and utilizing dioxygen as the oxidant. mdpi.com

Rhodium-catalyzed ortho-C–H bond activation has been employed for the synthesis of substituted quinoline carboxylates. mdpi.com This method involves a cascade C–H activation and heteroannulation process, with a rhodium catalyst facilitating the C–H bond activation and mediating the cyclization. mdpi.com

N-heterocyclic carbenes (NHCs) represent another class of catalysts used in the synthesis of quinolin-4-ones. nih.govmdpi.com NHC-catalyzed methods have been developed that involve dehydrative acetylation followed by intramolecular heterocyclization, providing products in high yields under mild conditions. mdpi.com These methods can be environmentally friendly, avoiding toxic transition metals and producing water and carbon dioxide as the primary by-products. mdpi.com

Photocatalytic methods, such as those utilizing ruthenium catalysis, have also been developed for the synthesis of 4-quinolones. nih.gov One such method involves the photocatalytic aerobic oxidation of indoles with blue LED light and subsequent base-promoted cyclization. nih.gov

Multicomponent reactions (MCRs) are increasingly favored for synthesizing diverse quinoline analogues efficiently in a single step, minimizing waste and simplifying purification. afjbs.com Various metal-catalyzed MCRs have been developed, including those using silver triflate, cobalt(III), and zinc-based Metal-Organic Frameworks (MOFs). rsc.org For example, a Co(III)-catalyzed one-pot synthesis of 3,4-substituted quinolines from aryl amines, ketones, and paraformaldehyde has been reported, offering good to excellent yields and functional group tolerance. rsc.org Zinc-based MOF-catalyzed three-component coupling reactions have also been developed for the synthesis of 2,4-disubstituted quinoline derivatives under solvent-free conditions. rsc.org

Nanocatalysts are also being explored for the synthesis of quinoline derivatives, offering potential advantages in terms of efficiency and recyclability. acs.org Various metal-based nanocatalysts, including those based on Fe, Cu, Zn, Ni, Co, Au, Ag, and Ru, have been investigated for one-pot quinoline synthesis protocols. acs.org

Structural Modification and Analog Generation for Enhanced Preclinical Activity

The quinoline scaffold is a key structure in the development of biologically active molecules, and structural modifications are widely employed to enhance preclinical activity. afjbs.commdpi.com The biological properties of quinoline derivatives can be significantly altered by introducing various substituents at different positions of the core structure. nih.gov

Research on quinolone antibiotics, which share a related core structure, provides insights into structure-activity relationships (SAR) that can be relevant to this compound analogs. Modifications at specific positions of the quinolone ring have been shown to influence antibacterial efficacy, pharmacokinetics, and toxicity. nih.govnih.gov For instance, a halogen at the 8-position can improve oral absorption and activity, while modifications at the C7 position with alkylated pyrrolidines or piperazines can increase serum half-life and potency. nih.govnih.gov The C3 carboxylic acid group is crucial for enzyme binding. mdpi.com

While specific detailed research findings on the structural modification and analog generation of this compound for enhanced preclinical activity were not extensively detailed in the search results, the broader context of quinoline and quinolone research indicates that systematic structural variations are a standard approach in medicinal chemistry to optimize compound properties. This involves exploring different substituents, their positions, and their impact on target interaction and biological response.

Studies on other quinoline derivatives have shown that modifications can lead to enhanced activity against various biological targets. For example, modifications of enoxacin, a fluoroquinolone with a naphthyridine core, at the C3 and C7 positions have been explored to transform antibacterial compounds into potential anticancer agents. mdpi.com

Regioselective Synthesis and Functionalization Strategies

Regioselective synthesis is crucial for precisely controlling the position of substituents on the quinoline core, which is essential for generating specific structural analogs with desired biological activities. nih.gov Modern synthetic methodologies aim for high regioselectivity to avoid the formation of unwanted isomers.

Strategies for regioselective functionalization of quinolines and related scaffolds are an active area of research. For example, a regioselective sequence of ortho-metallation reactions followed by amination has been developed for the synthesis of 3-substituted quinolin-4-ones. nih.gov This method allows for the controlled introduction of substituents at the 3-position of the quinolin-4-one core. nih.gov

Palladium-catalyzed carbonylation reactions can also exhibit regioselectivity depending on the starting materials and reaction conditions. nih.govmdpi.com Similarly, copper-catalyzed cyclizations and annulation reactions are designed to achieve specific regiochemical outcomes. mdpi.comnih.gov

Functionalization strategies involve introducing various chemical groups onto the quinoline scaffold to modulate its properties. This can include the introduction of halogens, alkyl groups, aryl groups, nitrogen-containing heterocycles (like the tetrazole in this compound), oxygen-containing functionalities (like the phenoxy group and carbonyl in this compound), and carboxylic acid derivatives. nih.govnih.govnih.govnih.gov

The synthesis of 2-styryl quinolines has been achieved regioselectively from 2-methyl-quinoline using specific reaction conditions (e.g., NaOAc in water/acetic acid). nih.gov This demonstrates the importance of carefully chosen reagents and solvents in controlling regiochemistry.

The incorporation of the tetrazole ring and the phenoxy group at specific positions of the quinolizine-like core in this compound likely relies on controlled synthetic sequences that ensure the correct connectivity and regiochemistry. While the specific detailed synthesis of this compound was not found, the general principles and methods for regioselective quinoline synthesis and functionalization described in the literature provide a framework for understanding how such a complex structure could be assembled.

Functionalization strategies also extend to post-synthesis modifications of the quinoline scaffold. nih.gov These modifications can further diversify the chemical space around the core structure, leading to a library of analogs for biological evaluation.

Computational and Theoretical Studies of Quinotolast

Molecular Modeling and Docking Analyses

Molecular modeling and docking analyses are fundamental computational techniques used to predict the preferred orientation (binding mode) of a ligand, such as Quinotolast, within the active site of a target protein and to estimate the binding affinity. These methods are instrumental in the initial stages of drug discovery and repurposing, allowing for the screening of large compound libraries to identify potential hits.

Ligand-Protein Interaction Prediction with Identified Targets (e.g., PPA1)

Molecular docking studies have been conducted to identify potential inhibitors for PPA1. One study involved screening a library of 30,470 compounds with a history of clinical trials or FDA approval against the active pocket, which corresponds to the catalytic domain of PPA1. This screening process identified promising hits, including this compound. Molecular docking predicts how this compound might interact with residues in the PPA1 active site, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecular systems over time. Unlike static docking poses, MD simulations allow researchers to observe the flexibility of both the ligand and the protein, the stability of the protein-ligand complex, and how interactions evolve in a simulated physiological environment.

Evaluation of Protein-Ligand Complex Stability (e.g., Root Mean Square Deviation, Radius of Gyration)

Following molecular docking, MD simulations were conducted on the complexes formed by PPA1 with identified hits, including this compound, devazepide, and tarazepide. Analyses of these simulations included evaluating the stability of the protein-ligand complexes using metrics such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg). RMSD measures the average distance between the backbone atoms of the protein (or ligand) over time relative to a reference structure, indicating structural deviation. Rg provides information about the compactness of the protein-ligand complex. These MD analyses reinforced the stability of the PPA1-Quinotolast complex and substantiated ligand binding.

Conformational Changes and Binding Mode Characterization

MD simulations enable the characterization of conformational changes that may occur in both the protein and the ligand upon binding and throughout the simulation. By observing the dynamic interactions, MD helps to refine the understanding of the binding mode initially predicted by docking. The simulations confirmed the binding of this compound to PPA1 and provided a dynamic view of the complex, although specific details on conformational changes were not extensively provided in the search snippets.

Free Energy Calculations (e.g., Molecular Mechanics Poisson-Boltzmann Surface Area)

To obtain a more accurate estimation of the binding affinity, free energy calculations were performed on snapshots extracted from the MD trajectories of the PPA1-ligand complexes. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach used for this purpose. MM/PBSA calculations estimate the binding free energy by considering the molecular mechanics energies, polar solvation contributions (calculated using the Poisson-Boltzmann equation), and non-polar solvation contributions (estimated from the solvent accessible surface area). Post-MD MM/PBSA calculations for the PPA1 complexes identified this compound (along with devazepide) as showing higher binding affinities compared to tarazepide. These results were further supported by analyses such as principal component analysis, free energy landscape, and dynamic cross-correlation matrix results.

Based on the computational studies, the following table summarizes the key findings related to this compound and its interaction with PPA1:

| Computational Method | Application to this compound and PPA1 | Key Findings Related to this compound |

| Molecular Docking | Screening of compound library against PPA1 active site. | Identified this compound as a promising hit for PPA1 inhibition. |

| Molecular Dynamics Simulations | Simulation of PPA1-Quinotolast complex. | Reinforced stability of the complex and confirmed ligand binding. |

| MM/PBSA Free Energy Calculations | Estimation of binding affinity for PPA1-Quinotolast complex from MD snapshots. | Showed higher binding affinity for this compound compared to tarazepide. |

These computational and theoretical studies provide valuable insights into the potential of this compound as a PPA1 inhibitor and offer a foundation for further experimental validation and potential drug repurposing efforts.

Theoretical Pharmacological Profiling

Theoretical pharmacological profiling utilizes computational techniques to predict how a compound might interact with a wide range of biological targets and pathways. This allows for an early assessment of potential efficacy and off-target effects, guiding further research and development.

In Silico Prediction of Biochemical Pathway Involvement

In silico methods are employed to predict the involvement of compounds and their metabolites in various biochemical pathways. Tools and databases exist that can analyze chemical structures and predict potential metabolic transformations and the pathways they might influence nih.govmdpi.comnih.govmdpi.combiorxiv.org. For this compound, computational approaches have indicated the formation of metabolites such as this compound N-glucuronide in humans, suggesting involvement in glucuronidation pathways nih.gov. Predicting pathway involvement helps in understanding a compound's fate in the body and its potential impact on cellular processes.

Computational Approaches for Drug Repurposing Identification (e.g., PPA1 Inhibition for Oncological Research)

Computational drug repurposing involves using in silico techniques to identify new therapeutic uses for existing or investigational compounds drugpatentwatch.comroutledge.comnih.govremedi4all.org. Molecular docking and molecular dynamics simulations are key methods in this area, allowing researchers to predict the binding affinity and stability of a compound with a specific biological target researchgate.netpatsnap.comresearchgate.netresearchgate.net.

This compound has been identified as a potential candidate for repurposing as an inhibitor of Inorganic Pyrophosphatase 1 (PPA1) through computational screening and simulation studies researchgate.netpatsnap.comresearchgate.netresearchgate.net. PPA1 is an enzyme crucial for cellular metabolism, and its overexpression has been linked to various cancers, including colorectal cancer, diffuse large B-cell lymphoma, lung adenocarcinoma, and breast cancer researchgate.netpatsnap.comresearchgate.net. Targeting PPA1 is considered a potential therapeutic strategy in oncology researchgate.netpatsnap.comresearchgate.net.

Computational studies involving molecular docking and molecular dynamics analyses of a large library of compounds, including this compound, against the active site of PPA1 have been conducted researchgate.netpatsnap.comresearchgate.netresearchgate.net. These studies evaluated the stability of the protein-ligand complexes and assessed binding affinities researchgate.netpatsnap.comresearchgate.netresearchgate.net. Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations post-molecular dynamics simulations have indicated that this compound shows favorable binding affinities to PPA1, supported by analyses such as principal component analysis, free energy landscape, and dynamic cross-correlation matrix results researchgate.netresearchgate.net.

The computational findings suggest that this compound could potentially inhibit PPA1, positioning it as a candidate for further investigation in drug repurposing studies for oncological applications researchgate.netpatsnap.comresearchgate.netresearchgate.net.

Here is a summary of key computational findings related to this compound and PPA1 inhibition:

| Computational Method | Finding | Supporting Analysis |

| Molecular Docking | Identified this compound as a promising hit for PPA1 inhibition. researchgate.netresearchgate.net | Screening of a large compound library targeting the PPA1 active pocket. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Reinforced stability of the PPA1-Quinotolast complex and confirmed binding. researchgate.netpatsnap.comresearchgate.net | Root mean square deviation, radius of gyration, and secondary structure analyses. researchgate.netresearchgate.net |

| MM-PBSA Calculations | Showed higher binding affinity of this compound for PPA1. researchgate.netresearchgate.net | Principal component analysis, free energy landscape, dynamic cross-correlation matrix. researchgate.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural properties of compounds with their biological activities researchgate.netunram.ac.id. While specific QSAR derivations focused solely on this compound's activity might not be extensively documented in the provided search results, QSAR approaches have been applied to related chemical series, such as quinolone and tetrazole derivatives unram.ac.idresearchgate.netnih.govscielo.br.

Studies on quinolone-4(1H)-imine derivatives, structurally related to the quinolizine core of this compound, have utilized QSAR to understand the molecular descriptors influencing their antimalarial activity unram.ac.id. Similarly, QSAR evaluations have been performed on derivatives of tetrazoles, the functional group present in this compound, to explore relationships between their structure and biological properties researchgate.net. These studies demonstrate the applicability of QSAR in identifying key structural features that contribute to the activity of compounds within these classes unram.ac.idresearchgate.net.

Applying QSAR principles to this compound and its analogs could involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with observed or predicted biological activities, such as PPA1 inhibition or other potential targets. Such derivations can help in designing novel compounds with improved activity or desired properties by identifying the most influential structural fragments or properties researchgate.netunram.ac.id.

Metabolism and Pharmacokinetics in Preclinical Research

In Vitro Metabolic Studies

In vitro metabolic studies using biological matrices like liver microsomes or hepatocytes are crucial for predicting a compound's in vivo behavior and understanding its metabolic pathways. nuvisan.comadmescope.com These studies help identify the enzymes involved in metabolism and assess the rate of metabolic clearance. nuvisan.com

Assessment of Hepatic Intrinsic Clearance in Isolated Hepatocytes (e.g., Rat Models)

Hepatic intrinsic clearance (CLint) represents the inherent capacity of the liver to metabolize an unbound drug. nuvisan.com Studies utilizing isolated hepatocytes, such as those from rats, are commonly employed to determine in vitro CLint. researchgate.netnih.govevotec.com Quinotolast has been included as a model compound in studies investigating hepatic in vitro intrinsic clearance in freshly isolated or cryopreserved rat hepatocytes. researchgate.netnih.gov These studies compare in vitro CLint with in vivo CLint to evaluate the utility of hepatocytes in predicting drug metabolism. researchgate.netnih.gov

In one study, this compound, along with other compounds, was tested at a concentration of 1 µM in hepatocytes to determine the substrate disappearance rate, which is used to calculate CLint,in vitro. researchgate.netnih.gov The results for this compound in rat hepatocytes contribute to a broader dataset used to assess the predictability of in vivo hepatic clearance from in vitro data. researchgate.netnih.gov The scaling factor (CLint,in vivo/CLint,in vitro) for various compounds, including this compound, showed considerable variation in rats, highlighting the complexity of extrapolating in vitro data to the in vivo setting. researchgate.netnih.gov

Role of Metabolic Enzymes (e.g., UDP-Glucuronosyltransferase) in this compound Biotransformation

Drug biotransformation is primarily carried out by hepatic enzymes, including cytochrome P450 (P450) enzymes, UDP-glucuronosyltransferases (UGTs), sulfotransferases, and esterases. researchgate.netnih.govresearchgate.net Glucuronidation, catalyzed by UGTs, is a major Phase II metabolic pathway that increases the water solubility of compounds, facilitating their elimination. frontiersin.orgnih.govxenotech.comresearchgate.net

This compound is reported to be metabolized by hepatic P450, UDP-glucuronosyltransferase, sulfotransferase, and/or esterase enzymes. researchgate.netnih.gov This indicates that multiple enzymatic pathways are involved in the biotransformation of this compound. Specifically, UGTs play a role in its metabolism, contributing to the formation of glucuronide conjugates. researchgate.netnih.gov The involvement of UGTs in this compound biotransformation is consistent with the general role of these enzymes in metabolizing a wide range of xenobiotics and endogenous compounds possessing functional groups such as hydroxyl, carboxyl, amine, or thiol groups. frontiersin.orgxenotech.com

Identification and Characterization of Preclinical Metabolites

Identifying and characterizing metabolites formed during preclinical studies is crucial for understanding a drug's metabolic fate and assessing potential safety implications of metabolites. admescope.comevotec.comfda.govnih.gov Metabolite identification studies can be conducted using in vitro methods with liver microsomes or hepatocytes, as well as in vivo studies using animal models. evotec.comfda.gov

Structural Elucidation of Major Metabolites (e.g., Hydroxy this compound in Rats, this compound N-glucuronide)

Structural elucidation of metabolites is typically performed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS). nuvisan.comevotec.com These techniques allow for the determination of the molecular weight and fragmentation patterns of metabolites, aiding in the identification of their structures. evotec.com

In rats, a significant metabolite of this compound has been identified as hydroxy this compound. researchgate.netnih.govscience.gov This indicates that hydroxylation is a metabolic pathway for this compound in this species. Hydroxy this compound is noted as an active metabolite in the rat. nih.govscience.gov

This compound is also known to have human metabolites, including this compound N-glucuronide. nih.gov N-glucuronidation is a metabolic pathway where a glucuronic acid moiety is conjugated to a nitrogen atom in the drug structure. xenotech.comhyphadiscovery.com This type of glucuronidation can occur on various nitrogen-containing functional groups, including those found in aromatic N-heterocycles, which are relevant to the structure of this compound. hyphadiscovery.com While this compound N-glucuronide is identified as a human metabolite, its presence and significance in preclinical species like rats would typically be investigated in comparative metabolism studies.

Activity Profiling of Metabolites in In Vitro Assays

Hydroxy this compound, identified as a metabolite in rats, has been examined for its ability to inhibit the release of inflammatory mediators, similar to the parent compound this compound. nih.govscience.gov In studies using dispersed human lung cells, hydroxy this compound showed a weak inhibition of histamine (B1213489) release when added simultaneously with the challenge, compared to this compound which showed concentration-dependent inhibition. nih.govscience.gov This suggests that while hydroxy this compound is a metabolite in rats, its in vitro activity profile in human cells may differ from that of the parent compound.

In Vivo Metabolite Studies in Animal Models (e.g., Urinary Metabolite Analysis)

In vivo metabolite studies in animal models are conducted to determine the metabolic profile of a drug in a living system, including the routes of excretion and the relative abundance of metabolites in biological fluids like urine, feces, and plasma. admescope.comevotec.comadmescope.comwuxiapptec.com Urinary metabolite analysis is a common approach to identify and quantify metabolites that are excreted via the kidneys. admescope.comresearchgate.net

Studies involving the in vivo metabolism of this compound in animal models, such as rats, would typically involve the collection and analysis of urine samples to identify excreted metabolites. admescope.comresearchgate.net While specific detailed data on the urinary metabolite profile of this compound in rats from the provided search results are limited, the identification of hydroxy this compound as an active metabolite in the rat implies that it is formed and present in vivo in this species. nih.govscience.gov In vivo metabolite studies complement in vitro findings by providing a comprehensive picture of drug biotransformation and elimination in a complex biological system. evotec.comwuxiapptec.com Comparing the in vivo metabolite profiles across different preclinical species and with human in vitro data is important for assessing the relevance of animal models for predicting human metabolism. admescope.comevotec.com

Data Table Example (Illustrative - based on interpreted information):

| Species | Matrix | Major Metabolite(s) | Relevant Metabolic Pathway(s) | In Vitro Activity (vs. Parent) | Citation |

| Rat | Hepatocytes | - | P450, UGT, SULT, Esterase | N/A | researchgate.netnih.gov |

| Rat | In vivo (implied) | Hydroxy this compound | Hydroxylation | Weaker inhibition of histamine release in human cells | nih.govscience.gov |

| Human | Reported | This compound N-glucuronide | N-glucuronidation | Activity not specified in sources | nih.gov |

Advanced Analytical Methodologies in Quinotolast Research

Quantification of Quinotolast in Biological Matrices (e.g., In Vitro Assay Systems)

Quantifying this compound in biological matrices, such as those used in in vitro assay systems, is a fundamental step in understanding its pharmacological profile. While specific detailed methodologies for this compound quantification were not extensively detailed in the search results beyond its use in various assays, the broader field of quantifying quinoline (B57606) derivatives and pharmaceutical compounds in biological samples provides context. High-Performance Liquid Chromatography (HPLC) is a predominant technique for the separation and identification of such compounds due to their nonvolatility nih.gov. HPLC coupled with detectors like UV or fluorescence (HPLC-UV or HPLC-FD) is commonly employed nih.gov. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), offers high selectivity and sensitivity for quantifying compounds in complex biological matrices jfda-online.comnih.govresearchgate.netthermofisher.com. Sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are essential to isolate and concentrate the analyte from the matrix, enabling accurate measurement at potentially low concentration levels nih.govjfda-online.com.

In the context of in vitro assays, this compound has been utilized in studies involving dispersed human lung cells and cultured mast cells to assess its inhibitory effects on the release of inflammatory mediators medchemexpress.comglpbio.com. These assays involve incubating cells with this compound at varying concentrations and subsequently quantifying the levels of released mediators in the cell supernatant medchemexpress.comglpbio.com. While the exact method for quantifying this compound itself in these specific assay supernatants wasn't explicitly detailed, the quantification of the released mediators provides an indirect measure of this compound's activity.

Methodologies for Inflammatory Mediator Quantification

This compound has been shown to inhibit the release of key inflammatory mediators, including leukotriene C4 (LTC4), histamine (B1213489), and prostaglandin (B15479496) D2 (PGD2), from various cell types medchemexpress.comglpbio.comscience.gov. The accurate quantification of these mediators is critical for evaluating the efficacy and mechanism of action of this compound.

Immunoassays for Leukotriene C4 (iLTC4)

Immunoassays are widely used for the quantification of inflammatory mediators like leukotriene C4 (LTC4) due to their specificity and sensitivity. In studies involving this compound, immunoreactive leukotriene C4 (iLTC4) has been quantified using a leukotriene C4/D4/E4 assay system medchemexpress.comglpbio.com. This type of assay system, often a radioimmunoassay (RIA) or enzyme immunoassay (EIA), utilizes antibodies that specifically bind to LTC4 (and potentially its metabolites LTD4 and LTE4), allowing for their detection and quantification in biological samples like cell supernatants medchemexpress.comglpbio.comnih.govnih.gov. The amount of iLTC4 is typically measured, and the percentage of inhibition by this compound is calculated based on these measurements medchemexpress.comglpbio.com.

Techniques for Histamine and Prostaglandin D2 Measurement

Quantifying histamine and prostaglandin D2 (PGD2) in the context of this compound research also involves specific analytical techniques.

Histamine Measurement: Histamine can be quantified using various methods, including fluorometric assays and immunoassays scispace.comki.se. Studies investigating this compound's effects have measured histamine release from dispersed human lung cells and cultured mast cells medchemexpress.comglpbio.comscience.gov. While the specific assay type used for histamine quantification in all these studies is not uniformly detailed, immunoassays are a common approach for inflammatory mediator quantification ki.se.

Prostaglandin D2 Measurement: PGD2 is another key inflammatory mediator whose release is inhibited by this compound medchemexpress.comglpbio.comscience.gov. PGD2 can be quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) following sample extraction questdiagnostics.commayocliniclabs.com. More advanced methods like ultrahigh-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) are also employed for the precise quantification of prostaglandins (B1171923) and other lipid mediators in biological fluids ki.senih.govmdpi.com. These methods often utilize stable isotope-labeled internal standards for accurate quantification nih.gov.

Table 1: Inhibition of Inflammatory Mediator Release by this compound (100 µg/mL)

| Inflammatory Mediator | % Inhibition | Source Cell Type |

| PGD2 | 100% | Dispersed human lung cells medchemexpress.comglpbio.comscience.gov |

| LTC4 | 54% | Dispersed human lung cells medchemexpress.comglpbio.comscience.gov |

Note: Data extracted from search result snippets and represents inhibition at a specific concentration.

Table 2: IC50 Value of this compound for Peptide Leukotriene Release

| Mediator Type | IC50 Value (µg/mL) | Source Cell Type |

| Peptide Leukotrienes | 0.72 | Cultured mast cells medchemexpress.comglpbio.com |

Note: Data extracted from search result snippets.

Spectroscopic and Chromatographic Techniques for Metabolite Identification

Identifying the metabolites of this compound is crucial for understanding its pharmacokinetics and potential active or inactive breakdown products. Spectroscopic and chromatographic techniques play a vital role in this process. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), is a key tool for drug metabolite identification thermofisher.comijpras.com. LC-MS/MS and LC-MS^n approaches are commonly used to generate fragment ion data, aiding in the structural elucidation of metabolites thermofisher.comijpras.com. Ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC/ESI-QTOF-MS) is another powerful technique that allows for accurate mass measurements and fragmentation analysis, facilitating the identification of metabolites in complex biological samples like urine nih.gov.

Traditional methods for metabolite identification also included Gas Chromatography-Mass Spectrometry (GC-MS), particularly for smaller, volatile compounds, often requiring chemical derivatization ijpras.comnih.gov. While the specific metabolites of this compound were not detailed in the search results, the general principles of metabolite identification for quinoline derivatives and other pharmaceutical compounds involve these advanced analytical platforms nih.govchromatographyonline.com. Techniques like data-dependent acquisition in MS allow for simultaneous full scan and MS/MS data acquisition, which is beneficial for comprehensive metabolite profiling ijpras.comnih.gov.

Development of High-Throughput Screening Assays for this compound Analogs

High-throughput screening (HTS) assays are essential for rapidly evaluating large libraries of compounds, including analogs of this compound, to identify potential candidates with desired biological activities. HTS typically involves the automation of experimental procedures to efficiently test numerous samples baseclick.eugenscript.com.

In the context of this compound research, HTS assays could be developed to screen for analogs that inhibit the release of inflammatory mediators or target specific pathways modulated by this compound. Cell-based assays, such as those measuring cell proliferation, viability, or the activity of specific signaling pathways (e.g., NF-κB reporter assays), are commonly adapted for HTS baseclick.eunih.govmdpi.comionbiosciences.com. These assays often utilize readouts like fluorescence or luminescence for rapid and sensitive detection baseclick.eunih.govionbiosciences.com.

The development of HTS assays for this compound analogs would likely involve:

Identifying a relevant biological target or cellular process modulated by this compound (e.g., inhibition of histamine or leukotriene release).

Developing a miniaturized assay format suitable for automated handling and detection (e.g., 96-well or 384-well plates).

Establishing robust and reproducible assay conditions.

Utilizing detection technologies compatible with high-throughput screening.

Screening libraries of this compound analogs to identify hits with enhanced potency or selectivity.

HTS allows for the rapid assessment of a large number of compounds, accelerating the process of identifying promising candidates for further investigation and potential lead optimization genscript.comdomainex.co.uk. While specific HTS assays for this compound analogs were not detailed, the principles and technologies of HTS are broadly applicable to the discovery of new compounds with similar pharmacological properties baseclick.eunih.govionbiosciences.com.

Future Directions and Unexplored Research Avenues

Further Exploration of PPA1 Inhibition and its Therapeutic Relevance in Preclinical Disease Models

Further research is needed to fully elucidate the extent and specificity of Quinotolast's inhibitory effect on PPA1. Studies involving enzyme kinetics and structural analysis of the this compound-PPA1 complex would provide valuable insights into the binding mode and inhibitory mechanism. researchgate.netresearchgate.net The therapeutic relevance of PPA1 inhibition by this compound needs to be extensively explored in various preclinical disease models where PPA1 is implicated, particularly in different types of cancer. researchgate.netresearchgate.net

Preclinical studies could involve:

In vitro studies: Assessing the effect of this compound on cancer cell lines with high PPA1 expression, evaluating cell proliferation, apoptosis, and other relevant cellular processes. ontosight.airesearchgate.net

In vivo studies: Testing the efficacy of this compound in animal models of cancer, including xenograft models and genetically engineered models, to evaluate tumor growth inhibition and effects on metastasis. ontosight.ai

Mechanism of action studies: Investigating the downstream effects of PPA1 inhibition by this compound on cellular metabolism and signaling pathways. researchgate.netresearchgate.net

Initial molecular dynamics analyses have reinforced the stability of protein-ligand complexes involving this compound and PPA1, and Molecular Mechanics Poisson-Boltzmann Surface Area calculations have suggested higher binding affinities, supporting further experimental validation in preclinical repurposing studies. researchgate.netresearchgate.net

Investigation of Undiscovered Molecular Targets and Off-Targets

While PPA1 has been identified as a potential target, a thorough investigation into other potential molecular targets and off-targets of this compound is crucial. researchgate.netresearchgate.net This is important for understanding the full pharmacological profile of the compound and identifying potential therapeutic benefits or unintended side effects. nih.gov

Research in this area could include:

Target deconvolution studies: Employing techniques such as activity-based protein profiling or pull-down assays coupled with mass spectrometry to identify proteins that interact with this compound.

Phenotypic screening: Evaluating the effects of this compound in various cell-based assays and model organisms to uncover unanticipated biological activities.

Computational target prediction: Utilizing bioinformatics tools and databases to predict potential targets based on the chemical structure of this compound. eurofinsdiscovery.com

Understanding off-target interactions is particularly important in drug development to minimize adverse effects and improve the safety profile of potential drug candidates. nih.gov

Rational Design of Next-Generation this compound Analogs with Enhanced Specificity

The rational design of this compound analogs aims to improve its therapeutic properties, such as enhanced PPA1 specificity, increased potency, improved pharmacokinetic profile, and reduced off-target effects. nih.govnih.gov

This involves:

Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating the biological activity of a series of this compound derivatives with modifications at different positions of the molecule to understand how structural changes affect activity and selectivity. nih.govnih.gov

Computer-aided drug design (CADD): Utilizing computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to design and predict the properties of novel analogs before synthesis. eurofinsdiscovery.comoligofastx.commit.edu

Library synthesis and screening: Creating focused libraries of this compound analogs and screening them for desired biological activities and improved target specificity. medchemexpress.com

Rational design strategies, often informed by computational chemistry and SAR data, are key to developing compounds with optimized therapeutic indices. nih.govnih.govrsc.org

Advanced Computational Chemistry Applications for Predictive Modeling

Advanced computational chemistry techniques can play a significant role in accelerating the research and development of this compound and its analogs. eurofinsdiscovery.comoligofastx.commit.edu

Applications include:

Predictive modeling of ADMET properties: Using computational tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, helping to filter out compounds with unfavorable profiles early in the discovery process. researchgate.neteurofinsdiscovery.comnih.gov

Enhanced molecular dynamics simulations: Performing more extensive and sophisticated simulations to better understand the dynamic interactions between this compound or its analogs and their targets, including induced fit and conformational changes. researchgate.netoligofastx.compatsnap.com

Free energy calculations: Employing computational methods to calculate the binding free energy of compounds to their targets, providing a more accurate prediction of binding affinity. researchgate.netpatsnap.com

Machine learning and AI in drug discovery: Utilizing machine learning algorithms to analyze large datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds. eurofinsdiscovery.commit.edu

Computational chemistry serves as a powerful tool to guide experimental efforts, prioritize synthesis targets, and gain deeper mechanistic insights. eurofinsdiscovery.comoligofastx.commit.edujstar-research.com

Integration of Multi-Omics Data in Preclinical Studies

Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) in preclinical studies can provide a comprehensive understanding of how this compound affects biological systems at a molecular level. researchgate.netgenexplain.commedrxiv.org

This integration can help to:

Identify biomarkers of response or resistance: Discover molecular markers that predict how well a disease will respond to this compound treatment or why resistance might develop.

Elucidate complex pathway modulation: Understand how this compound influences interconnected biological pathways beyond its primary target, providing a systems-level view of its effects. genexplain.com

Identify patient stratification strategies: Based on molecular profiles, determine which patient populations might benefit most from this compound therapy in the future.

Uncover novel therapeutic targets: Identify new targets or pathways that are modulated by this compound and could be exploited for therapeutic benefit. researchgate.netgenexplain.com

Multi-omics approaches can provide a holistic view of drug action and inform the development of more effective treatment strategies. researchgate.netgenexplain.commedrxiv.org

Development of Novel In Vitro and In Vivo Research Models for Specific Pathophysiological Conditions

Developing and utilizing more relevant and sophisticated in vitro and in vivo models is essential for accurately assessing the potential therapeutic efficacy of this compound for specific diseases. ontosight.ainih.govresearchgate.net

This includes:

Organ-on-a-chip models: Creating microphysiological systems that mimic the structure and function of human organs to study drug effects in a more physiologically relevant context than traditional cell cultures.

Patient-derived xenograft (PDX) models: Utilizing animal models engrafted with tumor tissue from patients, which better represent the heterogeneity and complexity of human cancers. researchgate.net

Co-culture systems: Developing in vitro models that include multiple cell types relevant to the disease microenvironment, such as cancer cells, immune cells, and stromal cells.

Advanced imaging techniques: Incorporating advanced imaging modalities in in vivo studies to monitor drug distribution, target engagement, and therapeutic response in real-time.

Q & A

Q. What are the primary mechanisms of action of Quinotolast in allergic response inhibition?

this compound exerts its antiallergic effects by inhibiting the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from dispersed human lung cells and mast cells. Experimental data show that at 100 μg/mL, this compound inhibits PGD2 release by 100% and LTC4 by 54%, with an IC50 of 0.72 μg/mL for peptide leukotrienes (pLTs) in mast cells . Researchers should validate these mechanisms using in vitro models (e.g., dispersed lung cells or mast cell cultures) combined with ELISA or HPLC to quantify mediator release .

Q. Which experimental models are commonly used to assess this compound's efficacy?

Passive cutaneous anaphylaxis (PCA) in rats is a standard model for evaluating this compound’s inhibitory effects on type I allergic reactions. Intravenous administration achieves 50% inhibition (ED50) at 0.0063 mg/kg, while oral dosing shows ED50 at 0.0081 mg/kg . Researchers should replicate these protocols using 8-week-old rats, ensuring antigen challenge timing and dose-response curves are rigorously controlled .

Q. How does this compound compare to other antiallergic agents like DSCG (disodium cromoglycate)?

In dual-comparison studies, this compound demonstrates superior inhibition of PGD2 (100% vs. DSCG’s 0.5%) and comparable efficacy in reducing PCA reactions. However, DSCG shows higher inhibition in secondary challenges (e.g., 4.6 mm vs. This compound’s 3.3 mm in "2nd" phase experiments). Researchers should design cross-titration experiments to explore synergistic or antagonistic interactions between these agents .

Advanced Research Questions

Q. How can researchers address contradictions in dose-response data for this compound?

Some studies report attenuated efficacy at higher doses (e.g., 1 mg/kg in rats), potentially due to receptor desensitization or off-target effects. To resolve this, researchers should:

- Perform time-course experiments to assess tachyphylaxis (e.g., pre-incubating cells with this compound for varying durations) .

- Use transcriptomic profiling to identify off-target pathways activated at higher concentrations.

- Validate findings across multiple species (e.g., guinea pig lung fragments vs. human cells) to isolate species-specific responses .

Q. What methodological considerations are critical for optimizing this compound’s bioavailability in oral administration studies?

Key factors include:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled this compound in rodent models.

- Formulation stability : Test pH-dependent solubility and degradation products via LC-MS.

- Dose uniformity : Use microencapsulation techniques to ensure consistent oral delivery, referencing ED50 values (0.0081 mg/kg) as a benchmark .

Q. How can researchers design experiments to evaluate this compound’s impact on downstream inflammatory signaling?

A multi-omics approach is recommended:

- Proteomics : Quantify cytokines (e.g., IL-4, IL-13) in bronchoalveolar lavage fluid after antigen challenge.

- Metabolomics : Profile lipid mediators (e.g., PGD2 metabolites) using mass spectrometry.

- Transcriptomics : Analyze mast cell RNA-seq data to identify pathways modulated by this compound .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing this compound’s inhibitory effects?

- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50/ED50 values.

- ANOVA with post-hoc tests : Compare mediator release across treatment groups (e.g., this compound vs. vehicle control).

- Meta-analysis : Pool data from independent studies to assess inter-laboratory variability, particularly for PCA models .

Q. How can researchers ensure reproducibility in this compound studies?

- Standardize cell sources : Use commercially available human lung cell lines (e.g., HMC-1 mast cells) with documented passage numbers.

- Pre-register protocols : Detail antigen challenge timing, vehicle controls, and quantification methods (e.g., ELISA kit lot numbers) in public repositories.

- Share raw data : Deposit inhibition percentages, raw chromatograms, and animal model metadata in FAIR-aligned databases .

Experimental Design Tables

Table 1: Key Parameters for PCA Studies in Rats

Table 2: Comparative Efficacy of this compound and DSCG

| Metric | This compound (100 μg/mL) | DSCG (100 μg/mL) |

|---|---|---|

| PGD2 inhibition | 100% | 0.5% |

| LTC4 inhibition | 54% | 7.5% |

| Secondary challenge | 3.3 mm (spot diameter) | 4.6 mm |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.